![molecular formula C19H10ClN3OS2 B2843415 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330202-04-5](/img/structure/B2843415.png)
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Description
“3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H9ClN2OS and a molecular weight of 312.77 . It’s a versatile material with potential applications in scientific research, such as drug development, material synthesis, and molecular biology studies.
Molecular Structure Analysis
The compound has a complex structure that includes a benzothiophene, a thiazole, and a carboxamide group . The presence of these functional groups could influence its reactivity and potential applications.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 446.0±40.0 °C and a predicted density of 1.44±0.1 g/cm3 . Its melting point is 189-190 °C .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Drug Discovery
The compound has potential applications in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.
Development of New Treatments
It is also used in the development of new treatments for various diseases. This involves a lot of research and testing to ensure the safety and efficacy of new treatments.
Screening for Potential Anticancer Drugs
The compound has been used to screen for potential anticancer drugs . This is a crucial step in the development of new treatments for cancer.
Potential Therapeutic Agent for Inflammation-Related Diseases
It has shown promise as a potential therapeutic agent for the treatment of inflammation-related diseases , such as arthritis. This suggests that it could be used to develop new drugs for these conditions.
properties
IUPAC Name |
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3OS2/c20-16-13-3-1-2-4-15(13)26-17(16)18(24)23-19-22-14(10-25-19)12-7-5-11(9-21)6-8-12/h1-8,10H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSBASLGGACOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
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